molecular formula C16H19NO2 B3718202 3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one

3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one

Cat. No.: B3718202
M. Wt: 257.33 g/mol
InChI Key: MNMIBYRRZJPMFH-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one is a synthetic organic compound with a complex structure It features a cyclohexenone core with various substituents, including a hydroxy group, a phenyl group, and an iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of phenylpyruvic acid with a suitable enone, such as 4-phenyl-3-buten-2-one, under alkaline conditions. The reaction proceeds through a [3,3]-sigmatropic rearrangement followed by intramolecular aldol condensation . The reaction can be carried out in solvents like tert-butanol or toluene under microwave-assisted conditions to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles like bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iminomethyl group can interact with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and iminomethyl groups allows for diverse interactions with other molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

3-hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11(2)17-10-14-15(18)8-13(9-16(14)19)12-6-4-3-5-7-12/h3-7,10-11,13,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIBYRRZJPMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(CC(CC1=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one
Reactant of Route 3
3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one
Reactant of Route 4
3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one
Reactant of Route 5
3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one
Reactant of Route 6
3-Hydroxy-5-phenyl-2-(propan-2-yliminomethyl)cyclohex-2-en-1-one

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